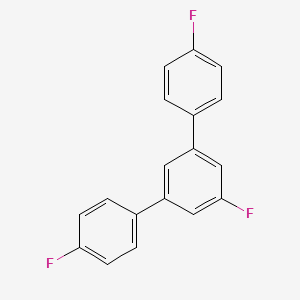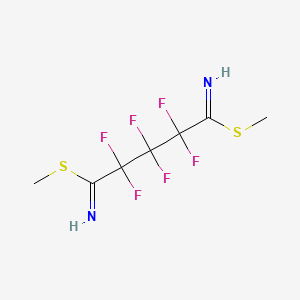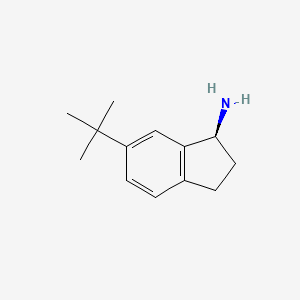
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a tert-butyl group attached to the indane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core, which can be derived from commercially available starting materials.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The amine group is introduced via reductive amination, where the ketone intermediate is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated and N-acylated derivatives.
Applications De Recherche Scientifique
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of luminescent polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Indanamine: Lacks the tert-butyl group but shares the indane core structure.
Uniqueness
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both the indane core and the tert-butyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and drug design.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(1S)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12H,5,7,14H2,1-3H3/t12-/m0/s1 |
Clé InChI |
DMJGSGUUPYFGBN-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC2=C(CC[C@@H]2N)C=C1 |
SMILES canonique |
CC(C)(C)C1=CC2=C(CCC2N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
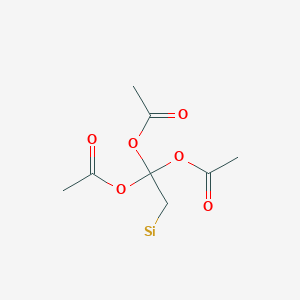
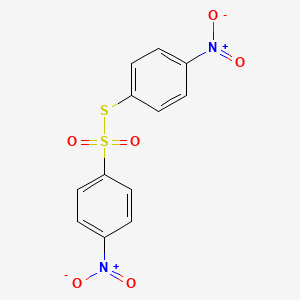
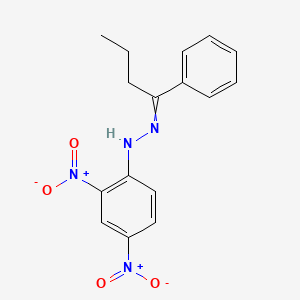
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
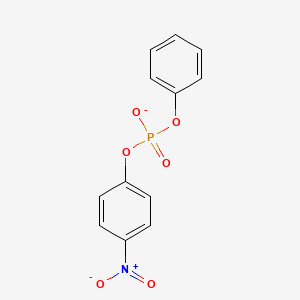
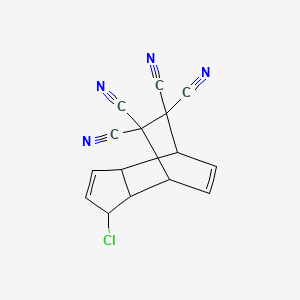
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
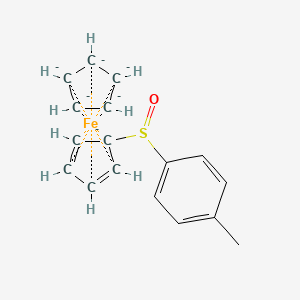
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
